Hydroxyebastine is a major metabolite of the second-generation antihistamine drug ebastine. [, , ] It is formed through the hydroxylation of ebastine, primarily mediated by the cytochrome P450 (CYP) enzyme CYP2J2. [, ] While not pharmacologically active itself, Hydroxyebastine serves as a precursor to carebastine, the active metabolite responsible for ebastine's antihistaminic effects. [, , ] In scientific research, Hydroxyebastine is primarily utilized as a tool to study ebastine metabolism, CYP2J2 activity, and drug-drug interactions. [, , , , , ]
Hydroxy Ebastine is a metabolite of Ebastine, an antihistamine used primarily for the treatment of allergic conditions such as hay fever and urticaria. Hydroxy Ebastine is notable for its enhanced potency and longer duration of action compared to its parent compound. It is classified as a second-generation antihistamine, which typically causes less sedation than first-generation antihistamines due to its reduced ability to cross the blood-brain barrier.
Hydroxy Ebastine is derived from the metabolic transformation of Ebastine in the human body. The synthesis of Ebastine itself involves several chemical reactions, typically starting from diphenylmethyl derivatives. Hydroxy Ebastine can be synthesized in the laboratory for research purposes, often utilizing deuterium labeling to track its metabolic pathways.
The synthesis of Hydroxy Ebastine can be achieved through various methods, primarily focusing on the modification of the Ebastine structure. One common approach involves the hydroxylation of the phenyl ring in Ebastine.
For example, one method involves refluxing Ebastine in an organic solvent with an oxidizing agent for several hours until the desired hydroxylated product is formed .
Hydroxy Ebastine retains the core structure of Ebastine but features an additional hydroxyl group (-OH) on one of its aromatic rings. This modification enhances its solubility and pharmacological activity.
Hydroxy Ebastine can participate in various chemical reactions typical for secondary alcohols, including oxidation and esterification.
Hydroxy Ebastine functions primarily as a selective antagonist for the H histamine receptor.
Relevant data regarding these properties can be crucial for formulation development and stability testing in pharmaceutical applications.
Hydroxy Ebastine is primarily used in clinical settings for:
Additionally, it may serve as a reference compound in drug formulation studies aimed at improving bioavailability and therapeutic outcomes.
Hydroxy Ebastine (4-[4-(diphenylmethoxy)-1-piperidinyl]-1-[4-(2-hydroxy-1,1-dimethylethyl)phenyl]-1-butanone; CAS 210686-41-2) is a primary oxidative metabolite of the second-generation antihistamine ebastine. This biotransformation product plays a critical role in the pharmacological activity profile of its parent compound. Unlike many first-generation antihistamines, ebastine and its metabolites exhibit limited penetration of the blood-brain barrier, minimizing sedative effects while maintaining potent peripheral H1-receptor antagonism [3] [5]. Hydroxy Ebastine represents a key intermediate in the metabolic cascade that ultimately generates the principal active metabolite, carebastine, through further enzymatic modification. Its characterization provides essential insights into ebastine's metabolic fate and the cytochrome P450-mediated activation pathways that underpin the drug's therapeutic effects in allergic conditions [1] [9].
Hydroxy Ebastine (C₃₂H₃₉NO₃; molecular weight 485.66 g/mol) features a piperidine core substituted with a diphenylmethoxy group at the 4-position. The molecule's defining structural modification occurs at the tert-butyl moiety of the butanone side chain, where hydroxylation yields a 2-hydroxy-1,1-dimethylethyl group [3] [10]. This polar functional group significantly alters the molecule's physicochemical behavior compared to the parent ebastine:
Table 1: Physicochemical Properties of Hydroxy Ebastine
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₃₂H₃₉NO₃ | High-resolution MS |
Molecular Weight | 485.66 g/mol | Calculated from formula |
CAS Registry Number | 210686-41-2 | Chemical registry |
LogP (Octanol-Water) | 6.89 | Computational estimation |
Aqueous Solubility | 6.47 × 10⁻⁵ mg/mL (25°C) | Equilibrium solubility study |
Major Ion (Positive Mode) | [M+H]⁺ m/z 486.4 | ESI-MS |
Advanced analytical techniques enable precise discrimination of Hydroxy Ebastine from structurally related metabolites:
Mass Spectrometry: Electrospray ionization (ESI) in positive mode generates a prominent protonated molecular ion at m/z 486.4. Characteristic fragmentation patterns include a major product ion at m/z 167.1, corresponding to the protonated 4-(tert-butylphenyl) fragment. The MS/MS transition 486.4 → 167.1 serves as a selective signature for detection in biological matrices [2] [3].
Chromatographic Behavior: Reverse-phase HPLC separation employs C18 columns with isocratic elution (acetonitrile/0.1% formic acid, 60:40 v/v). Hydroxy Ebastine exhibits a retention time distinct from both ebastine (shorter retention) and carebastine (longer retention), enabling baseline resolution in metabolic profiling studies [1] [2].
Stereochemical Considerations: Hydroxylation generates a chiral center at the site of oxidation. In vitro studies using expressed human enzymes confirm the predominant formation of a specific stereoisomer, though the absolute configuration requires further characterization [1] [6].
Hydroxy Ebastine originates almost exclusively from hepatic and extrahepatic biotransformation of ebastine through cytochrome P450 (CYP)-catalyzed oxidation. The reaction constitutes the initial and rate-limiting step in ebastine's metabolic activation cascade:
Catalytic Enzymes: CYP2J2 and CYP3A4 serve as the principal catalysts. In vitro studies with human liver microsomes demonstrate that ketoconazole (CYP3A inhibitor) reduces hydroxyebastine formation by >85%, while terfenadine (CYP2J2 inhibitor) causes ≈50% inhibition. Combined inhibition virtually abolishes production, confirming synergistic enzymatic involvement [1] [6].
Reaction Kinetics: The reaction follows classic Michaelis-Menten kinetics. Reported kinetic parameters include:
Intrinsic clearance (CLᵢₙₜ) = Vₘₐₓ/Kₘ = 96.3 μL/min/nmol CYP [1]
Tissue-Specific Metabolism: Intestinal CYP2J2 contributes significantly to first-pass metabolism after oral ebastine administration. Cardiac CYP2J3 (rat homolog of human CYP2J2) also demonstrates hydroxylation capability, suggesting potential in situ activation in myocardial tissue [2] [6].
While CYP-mediated hydroxylation dominates, minor alternative routes exist:
Non-Enzymatic Oxidation: Under conditions of oxidative stress, hydroxyl radical-mediated oxidation may produce trace quantities independent of CYP enzymes, though toxicological relevance remains unconfirmed.
Peroxidase-Mediated Oxidation: Myeloperoxidase (MPO) and prostaglandin H synthase demonstrate in vitro capability to oxidize the tert-butyl moiety, potentially contributing to extrahepatic metabolism at inflammatory sites [9].
Table 2: Enzymatic Systems Involved in Hydroxy Ebastine Formation
Enzyme System | Tissue Localization | Contribution to Metabolism | Inhibitor Sensitivity |
---|---|---|---|
CYP3A4/5 | Liver, intestine | 60-75% | Ketoconazole, itraconazole |
CYP2J2 | Liver, intestine, heart | 25-40% | Terfenadine, danazol |
CYP4F12 | Liver, intestine | <5% | HET0016 |
Flavin-containing MOX | Liver | Trace | Methimazole |
Several factors influence Hydroxy Ebastine production efficiency:
Genetic Polymorphisms: CYP2J27 (G-50T promoter variant) associates with reduced transcriptional activity, potentially diminishing hydroxyebastine formation in carriers. CYP3A5 expressors (1/*1 genotype) may demonstrate enhanced metabolic capacity compared to non-expressors [1] [9].
Drug-Drug Interactions: Co-administered CYP3A4 inhibitors (e.g., macrolide antibiotics, azole antifungals) substantially reduce hydroxyebastine formation. Grapefruit juice (containing furanocoumarins) decreases production by ≈25% through intestinal CYP3A inhibition [7] [9].
Dietary Components: Omega-3 fatty acids induce CYP2J2 expression, potentially accelerating ebastine activation. Conversely, vitamin E deficiency impairs CYP2J2 activity in cardiac tissue [6] [9].
Hydroxy Ebastine occupies a central position in ebastine's stepwise biotransformation sequence:
In vitro metabolic studies using human hepatocytes demonstrate time-dependent accumulation and decline of Hydroxy Ebastine, peaking at 2-4 hours post-ebastine administration. This kinetic profile aligns with its role as an intermediate rather than terminal metabolite [1] [4].
Hydroxy Ebastine exhibits distinct receptor interaction characteristics:
H1-Receptor Affinity: Retains significant histamine H1-receptor binding (Kᵢ ≈ 12 nM) but demonstrates ≈30% lower potency than carebastine (Kᵢ ≈ 8.5 nM) based on radioligand displacement studies. Both metabolites exceed ebastine's binding affinity (Kᵢ ≈ 100 nM) [5] [9].
Receptor Kinetics: Slower dissociation from H1-receptors compared to ebastine (t½ ≈ 45 min vs. ≈12 min), contributing to prolonged antihistaminic effects. However, carebastine shows even more favorable kinetics (t½ ≈ 90 min) [9].
Off-Target Interactions: Unlike first-generation antihistamines, Hydroxy Ebastine shows negligible affinity for muscarinic receptors (IC₅₀ > 10,000 nM) and cardiac potassium channels (IKr IC₅₀ > 30 μM), explaining its favorable safety profile regarding anticholinergic effects and QT prolongation [5] [7].
Hydroxy Ebastine serves as both a metabolic indicator and analytical target:
Metabolic Phenotyping Probe: Its formation rate in human liver microsomes provides a specific metric for CYP2J2 activity, complementing traditional probes like astemizole and terfenadine. This application proves particularly valuable in assessing extrahepatic CYP2J2 activity where conventional probes exhibit non-specific metabolism [1] [6].
Drug Interaction Studies: Quantifying hydroxyebastine:ebastine ratios in plasma provides a sensitive indicator of CYP3A/CYP2J2 inhibition. A >50% decrease in the ratio reliably detects moderate-to-strong enzyme inhibition, offering advantages over probe drugs like midazolam that lack CYP2J2 specificity [7] [9].
Forensic Toxicology: Detection in biological specimens confirms recent ebastine exposure, distinguishing it from structurally similar antihistamines. Its extended detection window compared to ebastine (plasma t½ ≈ 15-19h vs. 10-16h) improves retrospective detection sensitivity [5] [8].
Table 3: Key Pharmacokinetic Parameters of Hydroxy Ebastine
Parameter | Value | Biological System | Detection Method |
---|---|---|---|
Plasma Tₘₐₓ | 3.5-5.2 hours | Human (after ebastine dosing) | LC-MS/MS |
Plasma Half-life | 15-19 hours | Human (after ebastine dosing) | LC-MS/MS |
Microsomal Formation | 96.3 μL/min/nmol CYP (CYP2J2) | Human liver microsomes | Radiolabeled substrate assay |
Protein Binding | >95% | Human plasma | Equilibrium dialysis |
Brain Penetration | <5% of plasma concentration | Rat perfusion model | LC-MS/MS of brain homogenate |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7